2-Iodo-3-methylbutane
Overview
Description
2-Iodo-3-methylbutane is an organic compound with the molecular formula C₅H₁₁I. It is a halogenated alkane, specifically an iodoalkane, where an iodine atom is attached to the second carbon of a 3-methylbutane chain. This compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylbutane can be synthesized through the halogenation of 3-methylbutanol. The process involves the reaction of 3-methylbutanol with iodine in the presence of red phosphorus. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus triiodide (PI₃) as a halogenating agent. The reaction is carried out by mixing 3-methylbutanol with red phosphorus and gradually adding iodine. The mixture is then heated under reflux to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methylbutane undergoes several types of chemical reactions, including nucleophilic substitution and elimination reactions.
Nucleophilic Substitution:
Reaction with Sodium Hydroxide: When this compound reacts with warm, aqueous sodium hydroxide, the iodine atom is replaced by a hydroxyl group, forming 3-methyl-2-butanol.
Reaction with Potassium Cyanide: In the presence of ethanolic potassium cyanide, the iodine atom is replaced by a cyano group, resulting in the formation of 3-methyl-2-butanenitrile.
Reaction with Ammonia: When reacted with excess concentrated ammonia in ethanol, the iodine atom is replaced by an amino group, producing 3-methyl-2-butylamine.
Elimination Reactions:
Scientific Research Applications
2-Iodo-3-methylbutane is utilized in various scientific research applications due to its reactivity and ability to form different functional groups. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those involving alkylation reactions.
Material Science: It is employed in the preparation of specialized materials, such as polymers and resins, where halogenated alkanes are required.
Mechanism of Action
The mechanism of action of 2-iodo-3-methylbutane primarily involves its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In these reactions, the carbon-iodine bond is broken, and a nucleophile replaces the iodine atom.
Comparison with Similar Compounds
2-Iodo-3-methylbutane can be compared with other halogenated alkanes, such as 2-bromo-3-methylbutane and 2-chloro-3-methylbutane.
2-Bromo-3-methylbutane: Similar to this compound, but with a bromine atom instead of iodine.
2-Chloro-3-methylbutane: Contains a chlorine atom instead of iodine.
Uniqueness: The uniqueness of this compound lies in its high reactivity, which is attributed to the weak carbon-iodine bond. This makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions .
Properties
IUPAC Name |
2-iodo-3-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUFKGRYMMOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334062 | |
Record name | 2-Iodo-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-27-7 | |
Record name | 2-Iodo-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-3-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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